molecular formula C14H17N3O3S B6386151 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine CAS No. 1261996-70-6

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine

Cat. No.: B6386151
CAS No.: 1261996-70-6
M. Wt: 307.37 g/mol
InChI Key: YKOWJRRRFGCHQJ-UHFFFAOYSA-N
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Description

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is a pyrimidine derivative featuring a hydroxypyrimidine core substituted at the 5-position with a 4-t-butylsulfamoylphenyl group. Its molecular formula is C₁₄H₁₇N₃O₃S (molecular weight: ~311.37 g/mol). This compound is of interest in medicinal chemistry due to sulfonamide-based pharmacophores often targeting enzymes like carbonic anhydrases or kinases .

Properties

IUPAC Name

N-tert-butyl-4-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-14(2,3)17-21(19,20)12-6-4-10(5-7-12)11-8-15-13(18)16-9-11/h4-9,17H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOWJRRRFGCHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under basic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenyl Ring: The phenyl ring with the tert-butylsulfamoyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or deoxygenated compounds.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is as a RAD51 inhibitor. RAD51 plays a crucial role in homologous recombination, a key process in DNA repair. Inhibition of RAD51 has been shown to sensitize cancer cells to DNA-damaging agents, making this compound a potential candidate for enhancing the efficacy of chemotherapy.

  • Mechanism of Action : The compound disrupts the formation of RAD51 complexes, thereby impairing the homologous recombination repair pathway. This leads to increased cytotoxicity in cancer cells, particularly those expressing activation-induced cytidine deaminase (AID), which is linked to genomic instability in various cancers including pancreatic cancer .
  • Case Studies : Research indicates that treatment with RAD51 inhibitors like this compound can significantly enhance the sensitivity of pancreatic cancer cells to cisplatin and other chemotherapeutic agents . In vitro studies have demonstrated that cells treated with this compound exhibit reduced DNA repair capabilities, resulting in increased apoptosis when exposed to DNA-damaging therapies .
Study Cancer Type Treatment Outcome
Connell et al. (2004)Pancreatic CancerRAD51 Inhibitor + CisplatinIncreased sensitivity and apoptosis
Hansen et al. (2003)Various CancersRAD51 Inhibitor + Ionizing RadiationEnhanced cell death and reduced repair efficiency

Autoimmune Diseases

Beyond oncology, there is emerging evidence suggesting that RAD51 inhibitors may have therapeutic potential in autoimmune diseases where aberrant DNA repair mechanisms contribute to disease pathology. The inhibition of RAD51 may help modulate immune responses by altering the survival and proliferation of immune cells that rely on homologous recombination for genomic stability .

Mechanism of Action

The mechanism of action of 5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Positional Isomer: 5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine

  • Structural Difference : The sulfamoyl group is attached at the 3-position of the phenyl ring instead of the 4-position.
  • InChIKey: IUSNSYXIBAKOID-UHFFFAOYSA-N (distinct from the 4-isomer, suggesting unique physicochemical profiles) .
  • Synthetic Relevance : Para-substituted analogs often exhibit higher symmetry, which may simplify crystallization and purification.

Fluorinated Analog: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine

  • Structural Features: Formula: C₁₁H₆F₄N₂O (molecular weight: 258.17 g/mol). Contains electron-withdrawing fluoro and trifluoromethyl groups, increasing acidity of the hydroxyl group (pKa ~6–7 vs. ~8 for non-fluorinated analogs).
  • Functional Impact :
    • Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
    • Reduced lipophilicity (logP ~1.5) compared to the t-butylsulfamoyl analog (estimated logP ~2.8) .

Simpler Pyrimidine Derivatives

  • 5-Bromo-2-hydroxypyrimidine (C₄H₃BrN₂O, 174.98 g/mol):
    • Lacks the phenylsulfamoyl group, reducing steric hindrance.
    • Bromine’s polarizability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • 2-Hydroxypyrimidine Hydrochloride (C₄H₄N₂O·HCl, 132.55 g/mol):
    • Protonated hydroxyl group increases water solubility but limits membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine C₁₄H₁₇N₃O₃S 311.37 4-t-Butylsulfamoylphenyl High lipophilicity, enzyme inhibition potential
5-(3-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine C₁₄H₁₇N₃O₃S 311.37 3-t-Butylsulfamoylphenyl Altered electronic distribution, meta-substitution
5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine C₁₁H₆F₄N₂O 258.17 4-Fluoro-3-trifluoromethylphenyl Enhanced metabolic stability, lower logP
5-Bromo-2-hydroxypyrimidine C₄H₃BrN₂O 174.98 Bromine at position 5 High reactivity in cross-coupling reactions

Research Findings and Implications

  • Synthetic Accessibility: The t-butylsulfamoyl group in the target compound requires multi-step synthesis (e.g., sulfonylation of aminophenyl precursors), as seen in analogous protocols using THF and LiHMDS . Fluorinated analogs, however, leverage halogen-exchange reactions for efficiency .
  • Biological Relevance : The para-substituted t-butylsulfamoyl group may enhance target binding via hydrophobic interactions, whereas fluorinated derivatives prioritize metabolic resistance .
  • Thermodynamic Stability : The bulky t-butyl group in the target compound likely improves thermal stability compared to smaller substituents (e.g., bromine or hydroxyl derivatives) .

Biological Activity

5-(4-T-Butylsulfamoylphenyl)-2-hydroxypyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant research findings.

  • IUPAC Name : 5-(4-Tert-butylsulfamoylphenyl)-2-hydroxypyrimidine
  • CAS Number : 1261996-70-6
  • Molecular Formula : C13H16N2O3S

The compound features a pyrimidine core substituted with a t-butylsulfamoyl group, which enhances its solubility and biological activity. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus influencing various biological processes.
  • Receptor Modulation : It can bind to cellular receptors, affecting signal transduction pathways critical for cellular function.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with disease states, potentially offering therapeutic benefits.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Biological Activity Mechanism Reference
Anticancer ActivityInhibition of RAD51 protein in homologous recombination
Antimicrobial PropertiesDisruption of bacterial cell wall synthesis
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Enzyme InhibitionTargeting specific enzymes in metabolic pathways

Case Studies and Research Findings

  • Anticancer Studies :
    • Research has demonstrated that this compound acts as a RAD51 inhibitor, sensitizing cancer cells to DNA-damaging agents like cisplatin. This suggests its potential use in combination therapies for cancers that rely on homologous recombination for DNA repair .
  • Antimicrobial Activity :
    • Laboratory studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains by disrupting their cell wall synthesis mechanisms, which could lead to new antibiotic developments .
  • Anti-inflammatory Mechanisms :
    • In vitro experiments have shown that the compound can inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases .

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